

Physical properties of n-butyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isocyanate*

Cat. No.: *B149574*

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of n-Butyl Isocyanate

This technical guide provides a comprehensive overview of the core physical properties of **n-butyl isocyanate**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

n-Butyl isocyanate is an organic compound with the chemical formula C5H9NO. It is a colorless to yellowish liquid with a pungent odor.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-Isocyanatobutane
Synonyms	Butyl isocyanate, n-BIC, NBI, Isocyanic acid, butyl ester
CAS Number	111-36-4 [1]
Molecular Formula	C5H9NO [1]
Molecular Weight	99.13 g/mol [1]
Structural Formula	CH3(CH2)3NCO

Physical Properties

The physical characteristics of **n-butyl isocyanate** are crucial for its handling, application, and safety in a laboratory and industrial setting.

Table 2: Key Physical Properties

Property	Value	Conditions
Appearance	Colorless to yellowish liquid[1]	Ambient
Odor	Pungent, lachrymatory[1]	-
Boiling Point	115 - 116 °C[2][3][4]	1013 hPa
Melting Point	-75 °C[1][2][4]	-
Density	0.88 - 0.89 g/cm³[1][3][4]	20 °C
Refractive Index	1.4060[1][2]	20 °C
Vapor Pressure	17.6 - 25 hPa	20 - 21 °C
Vapor Density	3.0 - 3.4 (Air = 1)[2]	-
Viscosity	0.04973 Pa·s[1]	20 °C

Safety and Hazard Properties

Understanding the safety parameters of **n-butyl isocyanate** is critical for ensuring safe handling and storage.

Table 3: Safety and Hazard Data

Property	Value
Flash Point	11 - 19 °C (closed cup)[1][3][4]
Autoignition Temperature	425 °C[1][4]
Explosion Limits	1.3 - 10 % (v/v)[3][4][5]
Solubility in Water	Reacts violently[1][6]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for this determination is distillation.[7]

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Place a small volume of **n-butyl isocyanate** and a few boiling chips into the distillation flask.
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

- Begin heating the flask gently.
- Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[\[7\]](#)
- The process should be monitored to ensure the temperature remains constant during distillation.[\[7\]](#)

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (a flask with a specific, accurately known volume)
- Analytical balance
- Constant temperature water bath

Procedure:

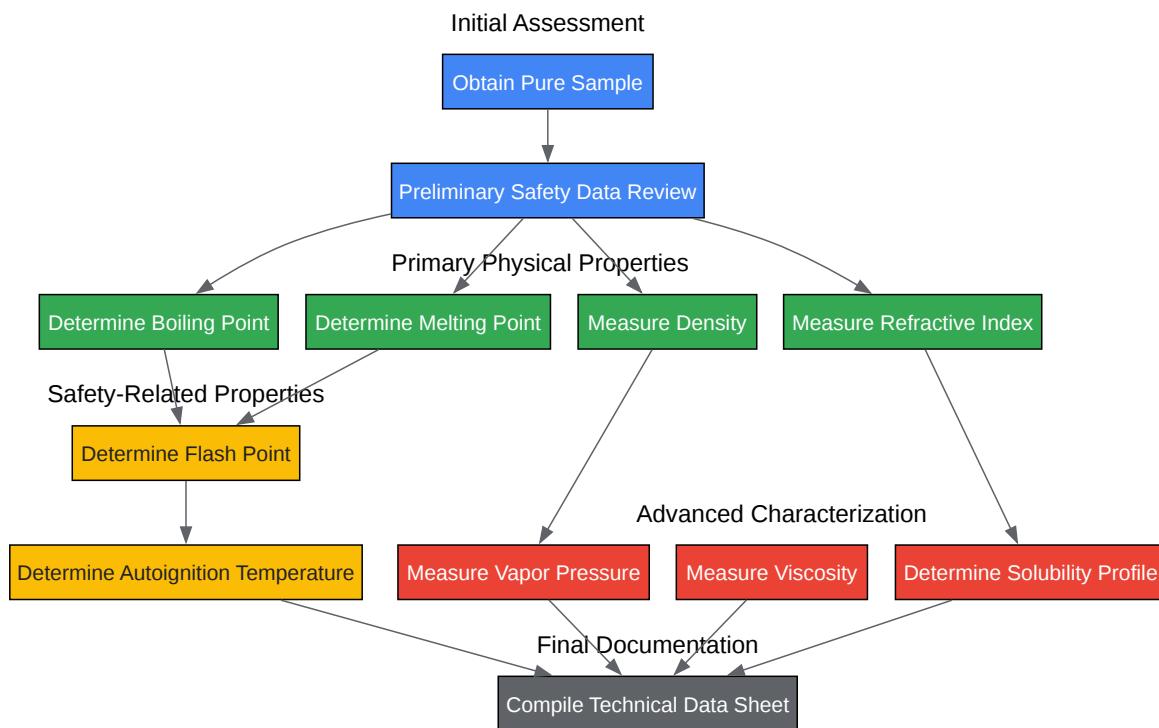
- Clean and dry the pycnometer and weigh it accurately (m1).
- Fill the pycnometer with **n-butyl isocyanate**, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
- Adjust the volume of the liquid to the calibration mark on the pycnometer.
- Dry the outside of the pycnometer and weigh it again (m2).
- The density (ρ) is calculated using the formula: $\rho = (m2 - m1) / V$, where V is the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper


Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
- Ensure the prism surfaces are clean and dry.
- Using a dropper, place a few drops of **n-butyl isocyanate** onto the lower prism.
- Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Read the refractive index directly from the instrument's scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like **n-butyl isocyanate**.

Workflow for Physical Property Characterization of n-Butyl Isocyanate

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of n-butyl isocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. n-Butyl isocyanate for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Butyl isocyanate | 111-36-4 [chemicalbook.com]
- 6. lanxess.com [lanxess.com]
- 7. vernier.com [vernier.com]
- To cite this document: BenchChem. [Physical properties of n-butyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149574#physical-properties-of-n-butyl-isocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com